(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol
(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol
Crossasteroside B is a natural product found in Printzia polifolia with data available.
Brand Name:
Vulcanchem
CAS No.:
111036-40-9
VCID:
VC0034099
InChI:
InChI=1S/C39H68O13/c1-19(2)27(51-36-33(32(48-7)26(43)17-49-36)52-35-31(45)30(44)28(47-6)18-50-35)9-8-20(3)22-15-24(41)34-38(22,5)13-11-29-37(4)12-10-21(40)14-23(37)25(42)16-39(29,34)46/h19-36,40-46H,8-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29-,30+,31-,32+,33-,34-,35+,36+,37+,38-,39+/m1/s1
SMILES:
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)O)OC)OC6C(C(C(CO6)OC)O)O
Molecular Formula:
C39H68O13
Molecular Weight:
744.96
(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol
CAS No.: 111036-40-9
Cat. No.: VC0034099
Molecular Formula: C39H68O13
Molecular Weight: 744.96
* For research use only. Not for human or veterinary use.
Specification
| Description | Crossasteroside B is a natural product found in Printzia polifolia with data available. |
|---|---|
| CAS No. | 111036-40-9 |
| Molecular Formula | C39H68O13 |
| Molecular Weight | 744.96 |
| IUPAC Name | (3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol |
| Standard InChI | InChI=1S/C39H68O13/c1-19(2)27(51-36-33(32(48-7)26(43)17-49-36)52-35-31(45)30(44)28(47-6)18-50-35)9-8-20(3)22-15-24(41)34-38(22,5)13-11-29-37(4)12-10-21(40)14-23(37)25(42)16-39(29,34)46/h19-36,40-46H,8-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29-,30+,31-,32+,33-,34-,35+,36+,37+,38-,39+/m1/s1 |
| Standard InChI Key | PNXXAXCKZZZXOT-ARAQIDHNSA-N |
| SMILES | CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)O)OC)OC6C(C(C(CO6)OC)O)O |
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